5,5-Dimethyl-4-(prop-2-en-1-yl)cyclohexane-1,3-dione
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Overview
Description
5,5-Dimethyl-4-(prop-2-en-1-yl)cyclohexane-1,3-dione is an organic compound with a unique structure that includes a cyclohexane ring substituted with dimethyl and prop-2-en-1-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-4-(prop-2-en-1-yl)cyclohexane-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane-1,3-dione as the core structure.
Alkylation: The cyclohexane-1,3-dione undergoes alkylation with prop-2-en-1-yl bromide in the presence of a strong base such as sodium hydride.
Methylation: The resulting intermediate is then methylated using methyl iodide and a base like potassium carbonate to introduce the dimethyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-4-(prop-2-en-1-yl)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the prop-2-en-1-yl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or potassium carbonate as bases.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5,5-Dimethyl-4-(prop-2-en-1-yl)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-4-(prop-2-en-1-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4a,5-Dimethyl-3-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalen-1-ol: Similar in structure but with a different ring system.
(1R,4R,5S)-1,8-Dimethyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene: Another compound with a similar prop-2-en-1-yl group but different overall structure.
Uniqueness
5,5-Dimethyl-4-(prop-2-en-1-yl)cyclohexane-1,3-dione is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
106185-61-9 |
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Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
5,5-dimethyl-4-prop-2-enylcyclohexane-1,3-dione |
InChI |
InChI=1S/C11H16O2/c1-4-5-9-10(13)6-8(12)7-11(9,2)3/h4,9H,1,5-7H2,2-3H3 |
InChI Key |
MIJOFBLTKSBIFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)CC(=O)C1CC=C)C |
Origin of Product |
United States |
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